N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide
Description
N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide (CAS: 680215-08-1) is a benzamide derivative characterized by a 4-(trifluoromethyl)benzoyl group linked to a 4-chloro-3-nitrophenylamine moiety. Its molecular weight is 344.67 g/mol, as listed in commercial databases .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-11-6-5-10(7-12(11)20(22)23)19-13(21)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOCVYYENCEVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and chlorination reactions, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide has been investigated for its potential as an antitubercular agent. It serves as a precursor for synthesizing benzothiazinones, a class of compounds that demonstrate activity against tuberculosis.
Case Study: Antitubercular Activity
Recent studies have highlighted the structural characterization of related compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, which are used to develop new antitubercular drugs targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). These compounds are noted for their promising efficacy in clinical trials, indicating that this compound could similarly contribute to this therapeutic area .
Catalysis
The compound has also been utilized as a ligand in various catalytic reactions. Its unique structural features enhance the reactivity and selectivity of catalytic processes, making it valuable in organic synthesis.
Table: Catalytic Applications
| Application Type | Description |
|---|---|
| Ligand in Catalysis | Enhances reaction selectivity and efficiency |
| Organic Synthesis | Facilitates the formation of complex organic molecules |
Materials Science
In materials science, this compound is incorporated into polymers to improve their properties. The trifluoromethyl group imparts unique characteristics such as increased thermal stability and chemical resistance.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Enhanced |
Mechanism of Action
The mechanism of action of N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Halogen and Nitro Substituent Variations
Key Insights :
Heterocyclic and Functional Group Modifications
Biological Activity
N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzamide core with significant substituents that contribute to its biological activity. The presence of the chloro and nitro groups on the phenyl ring is critical for its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For example, it has been shown to suppress tumor growth in murine models, indicating its potential as an anticancer agent .
- Antibacterial Activity : The compound exhibits moderate antibacterial properties against Gram-positive and Gram-negative bacteria. Its efficacy is noted particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 1: Biological Activity Summary
Case Studies
- Anticancer Efficacy : In a study examining the effects on MCF-7 cells, this compound was found to significantly induce apoptosis, demonstrating its potential as a chemotherapeutic agent. Further testing in vivo showed reduced tumor sizes in treated mice compared to controls .
- Antibacterial Properties : A series of experiments evaluated the antibacterial efficacy against various strains. The compound demonstrated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The introduction of halogen atoms (like chlorine and fluorine) has been linked to enhanced bioactivity. For instance, the trifluoromethyl group is known to increase lipophilicity, potentially improving cellular uptake .
- Benzamide Core : The benzamide moiety is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities .
Q & A
Q. What in vitro models assess the compound’s impact on bacterial proliferation pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
